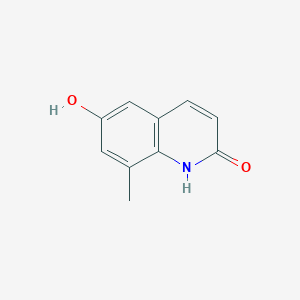
6-Hydroxy-8-methylquinolin-2(1H)-one
Vue d'ensemble
Description
6-Hydroxy-8-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. It is also known as 8-methyl-6-hydroxyquinolin-2-one or 8-MHQ. This compound has attracted the attention of researchers due to its unique structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-8-methylquinolin-2(1H)-one is not fully understood. However, several studies have suggested that it may act through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, inhibition of protein kinase activity, and modulation of reactive oxygen species.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and exhibit antioxidant and anti-inflammatory activities. It has also been reported to modulate the activity of various enzymes, including protein kinases and phosphodiesterases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Hydroxy-8-methylquinolin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit a wide range of biological activities. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 6-Hydroxy-8-methylquinolin-2(1H)-one. One direction is to further investigate its potential as a fluorescent probe for metal ions and as a ligand for metal complexes. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Applications De Recherche Scientifique
6-Hydroxy-8-methylquinolin-2(1H)-one has been extensively studied for its potential biological activities. It has been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, antiparasitic, antioxidant, and anti-inflammatory activities. Several studies have also reported its potential as a fluorescent probe for metal ions and as a ligand for metal complexes.
Propriétés
IUPAC Name |
6-hydroxy-8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKBJPZUYXYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


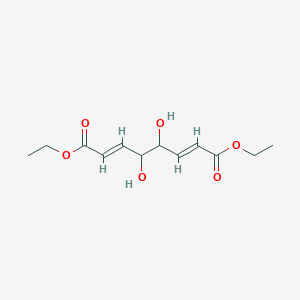

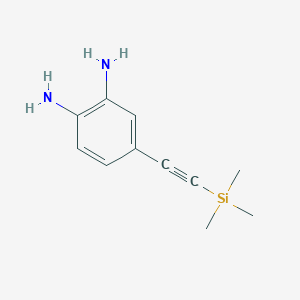
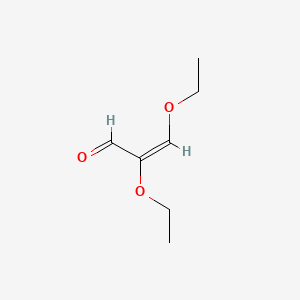
![N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B3240280.png)
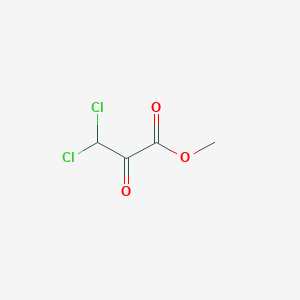
![2-[(3-Ethylisoxazol-5-yl)methoxy]ethylamine](/img/structure/B3240289.png)
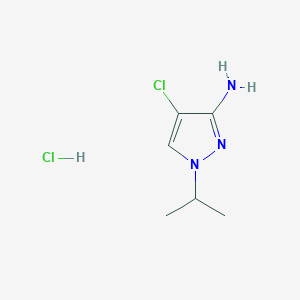
![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B3240301.png)
![2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B3240321.png)
![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B3240328.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B3240342.png)
![Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-](/img/structure/B3240347.png)